![molecular formula C21H19N3OS4 B14254727 4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine CAS No. 189329-19-9](/img/structure/B14254727.png)
4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine is a complex organic compound characterized by the presence of benzothiazole groups and a morpholine ring.
Preparation Methods
The synthesis of 4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine involves multiple steps. One common method includes the reaction of 1,3-benzothiazole-2-thiol with an appropriate alkylating agent to form the intermediate compound. This intermediate is then reacted with morpholine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The benzothiazole groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfur atoms. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function. The compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine can be compared with other sulfur-containing compounds, such as:
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine: Similar in structure but with a cyclohexane ring instead of a morpholine ring.
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-methyl-2-propanamine: Contains a propanamine group instead of a morpholine ring
Properties
CAS No. |
189329-19-9 |
|---|---|
Molecular Formula |
C21H19N3OS4 |
Molecular Weight |
457.7 g/mol |
IUPAC Name |
4-[1,1-bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine |
InChI |
InChI=1S/C21H19N3OS4/c1-14(24-10-12-25-13-11-24)19(28-20-22-15-6-2-4-8-17(15)26-20)29-21-23-16-7-3-5-9-18(16)27-21/h2-9H,10-13H2,1H3 |
InChI Key |
VWPOIFBESWZNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(SC1=NC2=CC=CC=C2S1)SC3=NC4=CC=CC=C4S3)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
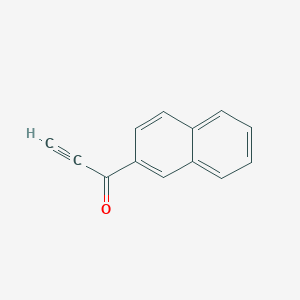
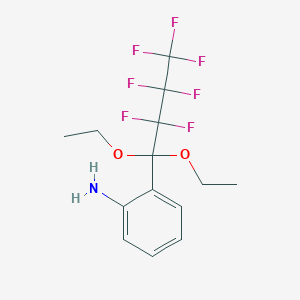
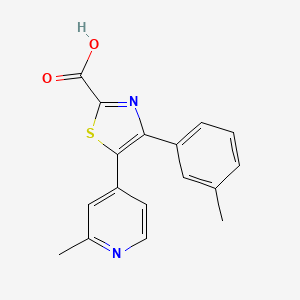
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
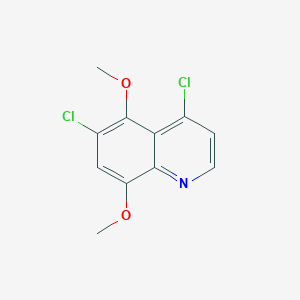
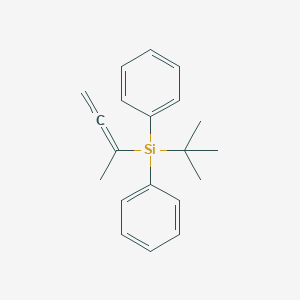
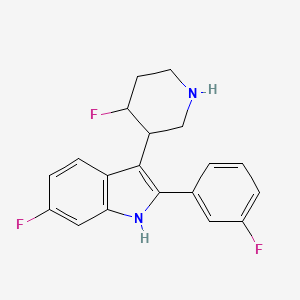
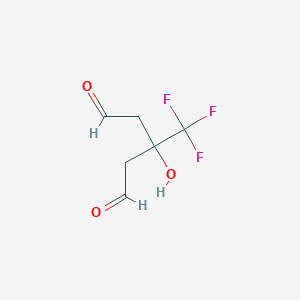
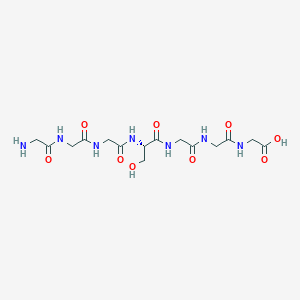
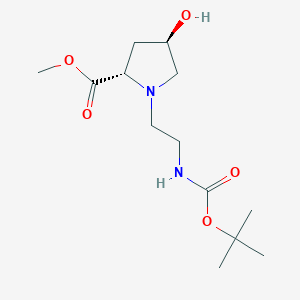
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
